molecular formula C7H5N3O B2610746 3-Azidobenzaldehyde CAS No. 42460-46-8

3-Azidobenzaldehyde

Cat. No.: B2610746
CAS No.: 42460-46-8
M. Wt: 147.137
InChI Key: UCJDGRYGBYCWMS-UHFFFAOYSA-N
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Description

3-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group attached to the benzaldehyde structure

Mechanism of Action

Target of Action

It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .

Mode of Action

3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .

Biochemical Pathways

It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromobenzaldehyde with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure safety and efficiency. The use of azidotrimethylsilane as the azide source in the presence of copper(II) triflate has been reported to provide high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Azidobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Azidobenzaldehyde is unique due to its specific positioning of the azide group, which influences its reactivity and applications. The meta position of the azide group allows for distinct chemical behavior compared to its ortho and para counterparts .

Properties

IUPAC Name

3-azidobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJDGRYGBYCWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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